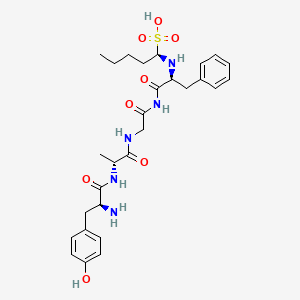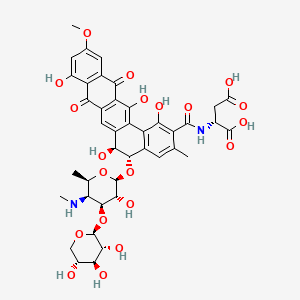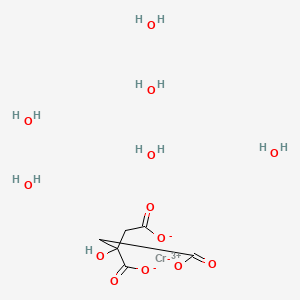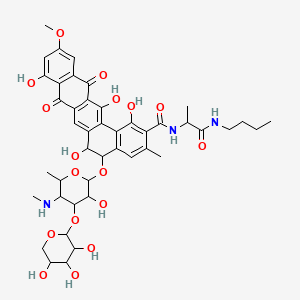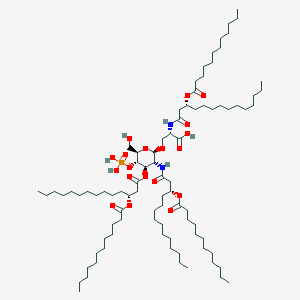
Dodecanoic acid, (1R)-1-(2-(((1S)-1-carboxy-2-((2-deoxy-3-O-((3R)-1-oxo-3-((1-oxododecyl)oxy)tetradecyl)-2-(((3R)-1-oxo-3-((1-oxododecyl)oxy)tetradecyl)amino)-4-O-phosphono-beta-D-glucopyranosyl)oxy)ethyl)amino)-2-oxoethyl)dodecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, (1R)-1-(2-(((1S)-1-carboxy-2-((2-deoxy-3-O-((3R)-1-oxo-3-((1-oxododecyl)oxy)tetradecyl)-2-(((3R)-1-oxo-3-((1-oxododecyl)oxy)tetradecyl)amino)-4-O-phosphono-beta-D-glucopyranosyl)oxy)ethyl)amino)-2-oxoethyl)dodecyl ester is a complex organic compound It is characterized by its long-chain fatty acid structure and multiple functional groups, including carboxylic acid, ester, and phosphono groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the preparation of the dodecanoic acid backbone, followed by the introduction of various functional groups through reactions such as esterification, amidation, and phosphorylation. Each step would require careful control of reaction conditions, including temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carboxylic acid and ester groups.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions may occur at the ester and amide linkages.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for esterification and amidation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its interactions with biological membranes or its role in cellular signaling pathways.
Medicine
Industry
In industry, the compound could be used in the formulation of specialty chemicals, such as surfactants or emulsifiers, due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, in drug delivery, the ester and amide bonds might be hydrolyzed in the body to release active pharmaceutical ingredients. In biological systems, the compound might interact with cell membranes or proteins, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauric Acid: A simpler fatty acid with a similar dodecanoic acid backbone.
Phospholipids: Compounds with similar phosphono groups and amphiphilic properties.
Glycolipids: Molecules with similar glycosylated structures.
Uniqueness
What sets this compound apart is its combination of multiple functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
216013-87-5 |
|---|---|
Formule moléculaire |
C87H163N2O19P |
Poids moléculaire |
1572.2 g/mol |
Nom IUPAC |
(2S)-2-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-4-[(3R)-3-dodecanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C87H163N2O19P/c1-7-13-19-25-31-37-43-49-55-61-72(103-79(93)64-58-52-46-40-34-28-22-16-10-4)67-77(91)88-75(86(97)98)71-102-87-83(89-78(92)68-73(62-56-50-44-38-32-26-20-14-8-2)104-80(94)65-59-53-47-41-35-29-23-17-11-5)85(84(76(70-90)106-87)108-109(99,100)101)107-82(96)69-74(63-57-51-45-39-33-27-21-15-9-3)105-81(95)66-60-54-48-42-36-30-24-18-12-6/h72-76,83-85,87,90H,7-71H2,1-6H3,(H,88,91)(H,89,92)(H,97,98)(H2,99,100,101)/t72-,73-,74-,75+,76-,83-,84-,85-,87-/m1/s1 |
Clé InChI |
SONREIMFTLIQMT-WDOKLUTQSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


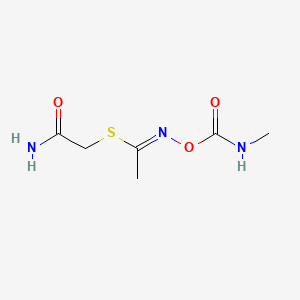
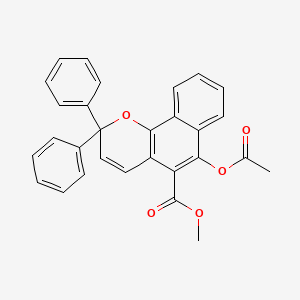
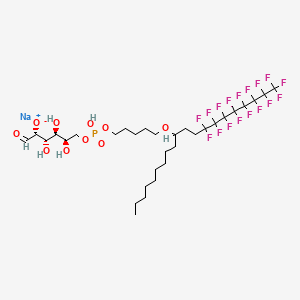
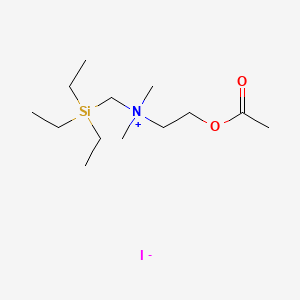
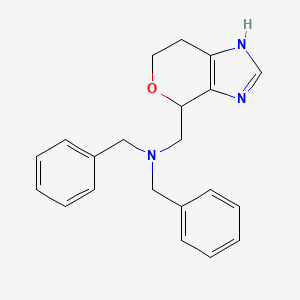
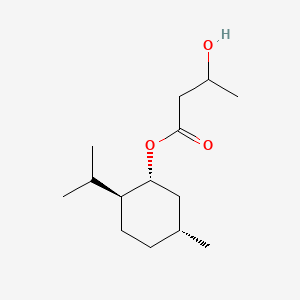
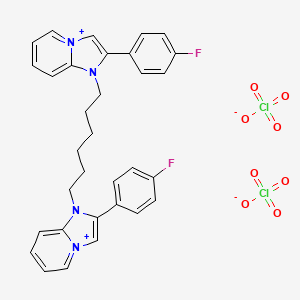

![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
